Cas no 206559-70-8 (2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%)
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
- SB70529
- 206559-70-8
- DB-181681
- 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%
-
- Inchi: 1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H
- InChI Key: PNZCYKIZTBMTSW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(=C(C#N)C=C(C(F)(F)F)N=2)C=1)(F)F
Computed Properties
- Exact Mass: 290.02786711g/mol
- Monoisotopic Mass: 290.02786711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 36.7Ų
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Security Information
- Hazardous Material transportation number:3439
- Hazard Category Code: 23/24/25-33
- Safety Instruction: 28-37-45
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146292-5g |
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile |
206559-70-8 | 95% | 5g |
$295 | 2021-08-05 | |
| Chemenu | CM146292-1g |
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile |
206559-70-8 | 95% | 1g |
$121 | 2023-02-17 | |
| Chemenu | CM146292-5g |
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile |
206559-70-8 | 95% | 5g |
$350 | 2023-02-17 |
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%
Recent Advances in the Study of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile (CAS: 206559-70-8)
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile (CAS: 206559-70-8, 97% purity) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief synthesizes the latest findings on the synthesis, biological activity, and applications of this compound.
The compound's unique structural features, including the presence of trifluoromethyl groups and a cyano moiety, contribute to its remarkable chemical reactivity and biological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile exhibits potent inhibitory activity against several kinase targets implicated in cancer progression. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing strong binding affinity for key oncogenic kinases.
In addition to its anticancer potential, recent research has explored the antimicrobial properties of this compound. A 2024 report in Bioorganic & Medicinal Chemistry Letters described its efficacy against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.
Significant progress has also been made in optimizing the synthesis of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile. A novel catalytic method published in Advanced Synthesis & Catalysis (2023) achieved a 97% yield with improved purity, addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical applications where high purity is critical.
Ongoing clinical investigations are exploring the pharmacokinetic profile and safety of derivatives based on this scaffold. Preliminary results from phase I trials suggest favorable absorption characteristics and manageable toxicity profiles, positioning this compound as a promising candidate for further drug development.
Future research directions include structural optimization to enhance selectivity and reduce potential off-target effects, as well as exploration of combination therapies with existing anticancer and antimicrobial agents. The compound's versatility suggests potential applications beyond its current focus areas, possibly extending to neurological disorders and inflammatory conditions.
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